molecular formula C17H18N2O B275160 5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

カタログ番号 B275160
分子量: 266.34 g/mol
InChIキー: FLNDPTGZYAGYGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It has been the subject of scientific research due to its potential applications in the field of medicine. The compound is known for its ability to interact with the central nervous system and produce anxiolytic and sedative effects.

作用機序

The mechanism of action of 5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves the binding of the compound to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the GABA-A receptor, leading to an increase in the inhibitory neurotransmitter GABA, which produces anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one include an increase in GABA activity, a decrease in neuronal excitability, and an overall reduction in anxiety and seizure activity. The compound has also been found to produce sedative effects, which can lead to drowsiness and impaired cognitive function.

実験室実験の利点と制限

The advantages of using 5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one in lab experiments include its well-characterized mechanism of action, its ability to produce consistent effects, and its potential for use in the treatment of anxiety disorders, insomnia, and epilepsy. The limitations of using the compound in lab experiments include its sedative effects, which can interfere with cognitive function, and its potential for abuse and dependence.

将来の方向性

For research could focus on the development of more selective compounds, investigation of the compound's potential for use in the treatment of other neurological disorders, and the exploration of its mechanisms of action at the molecular level.

合成法

The synthesis of 5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-amino-5-methylbenzoic acid with benzyl chloride in the presence of a base to form the benzyl ester. The benzyl ester is then reacted with 2-aminoacetophenone in the presence of a reducing agent to form the desired compound.

科学的研究の応用

5-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to possess anxiolytic, sedative, and anticonvulsant properties, which make it a potential candidate for the treatment of anxiety disorders, insomnia, and epilepsy.

特性

分子式

C17H18N2O

分子量

266.34 g/mol

IUPAC名

5-benzyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H18N2O/c1-13-11-17(20)18-15-9-5-6-10-16(15)19(13)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,18,20)

InChIキー

FLNDPTGZYAGYGU-UHFFFAOYSA-N

SMILES

CC1CC(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3

正規SMILES

CC1CC(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。